Product packaging for Methyl oximino silane(Cat. No.:)

Methyl oximino silane

Cat. No.: B14174953
M. Wt: 74.134 g/mol
InChI Key: FBVJGYWRNMNGMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Organosilicon Chemistry

Organosilicon chemistry is a broad field that studies compounds containing carbon-silicon bonds. Within this domain, silanes (SiHn(R)4-n) are a fundamental subgroup. ontosight.ai Methyl oximino silane (B1218182) is a specialized type of organofunctional silane, where the silicon atom is bonded to both an organic methyl group and reactive oximino groups. ontosight.aipsgcas.ac.in This dual functionality allows them to act as a bridge between organic polymers and inorganic surfaces, a key principle in the formulation of high-performance materials. powerchemical.compowerchemgroup.com

The synthesis of methyl oximino silanes, such as methyltris(methylethylketoximino)silane, is typically achieved through the reaction of a halosilane, like methyltrichlorosilane, with an oxime, such as 2-butanone (B6335102) oxime. psgcas.ac.ingoogle.com This process can be conducted continuously, yielding the desired oximino silane with high efficiency. google.com

Classification and Structural Features of Oximino Silanes

Oximino silanes are broadly classified based on the number and type of functional groups attached to the central silicon atom. powerchemical.com They can be categorized as trifunctional, difunctional, or tetrafunctional, depending on the number of oximino groups. powerchemical.com Methyl oximino silane, with one methyl group and three oximino groups, is a trifunctional oximino silane. powerchemical.com

The general structure of an oximino silane can be represented as R(4-n)Si(ON=CR'R'')n, where R is a non-hydrolyzable organic group (like methyl or vinyl), and ON=CR'R'' is the hydrolyzable oximino group. researchgate.net The nature of the R group and the specific oxime used significantly influences the reactivity and properties of the resulting silane. researchgate.net For instance, the reactivity of oximino silanes follows the general trend: vinyl > phenyl ~ methyl. researchgate.netsinosil.com

A key characteristic of this compound is its rapid hydrolysis in the presence of moisture. oecd.orgpowerchemgroup.com This reaction cleaves the Si-O bonds, releasing methylethylketoxime (MEKO) and forming a reactive methylsilanetriol (B1219558). oecd.org The silanetriol can then undergo condensation reactions to form stable siloxane networks (Si-O-Si), which is the basis for its use as a crosslinking agent. oecd.org

Role as Interfacial Modifiers and Reactive Precursors

The primary application of this compound is as a crosslinking agent, particularly in room temperature vulcanizing (RTV) silicone sealants. powerchemgroup.comchemicalbook.compowerchemical.com In these systems, it reacts with hydroxyl-terminated polydimethylsiloxanes in the presence of atmospheric moisture. powerchemgroup.compowerchemical.com This process transforms the liquid polymer into a durable, elastic silicone rubber. siwinsilicone.comgoogle.com

The ability of this compound to form strong chemical bonds with inorganic substrates makes it an excellent adhesion promoter. powerchemical.compowerchemgroup.comdakenchem.com When incorporated into adhesives and sealants, it enhances the bond between the organic polymer and mineral or siliceous surfaces, thereby improving the material's resistance to moisture, temperature, and chemicals. powerchemical.compowerchemgroup.comdakenchem.com

Furthermore, methyl oximino silanes serve as reactive precursors in the synthesis of more complex materials. ontosight.ai Their unique structure, with both silicon and oxime functionalities, makes them valuable building blocks for creating novel polymers and composite materials with tailored properties. ontosight.aidakenchem.com

Current Research Landscape and Emerging Trends

Current research on methyl oximino silanes is driven by the need for more environmentally friendly and higher-performance materials. A significant trend is the development of low-MEKO or MEKO-free crosslinkers. sinosil.comsiwinsilicone.com This is in response to regulations concerning the release of 2-butanone oxime (MEKO). siwinsilicone.com Researchers are exploring alternative oximes, such as those based on methyl isobutyl ketoxime (MIBKO) and 2-pentanoneoxime (MPKO), to create safer sealant formulations. sinosil.comsiwinsilicone.com

Another area of active research is the development of liquid tetrafunctional oximino silanes. chemicalbook.compowerchemical.comsinosil.com Traditional tetrafunctional oximino silanes are often solids, which can be difficult to handle and limit their use in solvent-free formulations. powerchemical.comsinosil.com Liquid alternatives offer greater flexibility in formulating high-performance, optically clear silicone rubbers with increased cure rates. chemicalbook.compowerchemical.comsinosil.com

Innovations in synthesis methods, such as continuous flow chemistry and microwave-assisted synthesis, are also being explored to make the production of oximino silanes more efficient and sustainable. dakenchem.com The blending of different oximino silanes to precisely control properties like cure rate and adhesion is another area of ongoing development. chemicalbook.compowerchemical.comsiwinsilicone.com

Data Tables

Table 1: Physicochemical Properties of Methyltris(methylethylketoxime)silane (MOS)

PropertyValueReference
CAS Number 22984-54-9 powerchemgroup.comchemicalbook.commade-in-china.com
Molecular Formula C13H27N3O3Si chemicalbook.com
Molecular Weight 301.46 g/mol chemicalbook.com
Appearance Colorless or light yellow transparent liquid powerchemgroup.commade-in-china.com
Boiling Point 110 °C [2mmHg] powerchemgroup.comchemicalbook.com
Density 0.982 g/cm³ chemicalbook.com
Flash Point 90 °C chemicalbook.com
Water Solubility Reacts with water powerchemgroup.com
Hydrolysis Half-life < 1 minute (at pH 7 and 2°C) oecd.org

Table 2: Key Oximino Silane Compounds and their Functions

Compound NameCAS NumberPrimary FunctionReference
Methyltris(methylethylketoximino)silane (MOS) 22984-54-9Main crosslinker for oxime silicone sealants. powerchemgroup.comchemicalbook.compowerchemical.com
Vinyltris(methylethylketoximino)silane (VOS) 2224-33-1Used to increase the cure rate of sealants. sinosil.comgoogle.com
Phenyltris(methylethylketoxime)silane (POS) 34036-80-1Improves tear and heat resistance in sealants. sinosil.comdakenchem.com
Tetrakis(methylethylketoximino)silane (TOS) 34206-40-1Increases crosslink density and cure rate. sinosil.comgoogle.com
Methyltris(methylisobutylketoximino)silane 37859-57-7Low-MEKO alternative crosslinker. siwinsilicone.comcymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH4NOSi B14174953 Methyl oximino silane

Properties

Molecular Formula

CH4NOSi

Molecular Weight

74.134 g/mol

InChI

InChI=1S/CH4NOSi/c1-4-2-3/h3H,1H3

InChI Key

FBVJGYWRNMNGMM-UHFFFAOYSA-N

Canonical SMILES

C[Si]=NO

Origin of Product

United States

Synthetic Methodologies for Methyl Oximino Silane Derivatives

Conventional Synthetic Pathways

Conventional methods for synthesizing methyl oximino silanes are well-established and widely used in industrial applications. These pathways typically involve the direct reaction of a suitable silicon precursor with an oxime compound, often facilitated by a catalyst.

The fundamental approach to synthesizing methyl oximino silanes involves the reaction of a methyl-substituted silane (B1218182) precursor, which contains a leaving group, with an oxime. dakenchem.com The most common oxime used is methyl ethyl ketoxime (MEKO). The silane precursor is typically a methyltrialkoxysilane or a methyltrichlorosilane.

The reaction proceeds via the nucleophilic attack of the oxime's hydroxyl group on the silicon atom, leading to the displacement of the leaving group (e.g., an alkoxy group or a chlorine atom) and the formation of the desired oximino silane. For instance, methyltrimethoxysilane (B3422404) can react with methyl ethyl ketoxime to yield methyltris(methylethylketoximino)silane (MOS) and methanol (B129727) as a byproduct. These compounds act as neutral curing agents in silicone sealant formulations, crosslinking silanol-terminated polydimethylsiloxane (B3030410) in the presence of atmospheric moisture. powerchemical.comsinosil.com This process releases 2-butanone (B6335102) oxime, a neutral compound, which makes these sealants suitable for use on sensitive substrates like marble, unlike acid or alkaline curing systems. sinosil.compowerchemical.net

Silane PrecursorOxime CompoundResulting Oximino SilaneByproduct
Methyltrichlorosilane (CH₃SiCl₃)Methyl Ethyl Ketoxime (MEKO)Methyltris(methylethylketoximino)silane (MOS)Hydrogen Chloride (HCl)
Methyltrimethoxysilane (CH₃Si(OCH₃)₃)Methyl Ethyl Ketoxime (MEKO)Methyltris(methylethylketoximino)silane (MOS)Methanol (CH₃OH)
Methyltriethoxysilane (CH₃Si(OC₂H₅)₃)Methyl Isobutyl Ketoxime (MIBKO)Methyltris(methylisobutylketoximino)silaneEthanol (C₂H₅OH)

Catalysts play a pivotal role in the synthesis and application of oximino silanes, particularly in accelerating the curing (crosslinking) process of silicone polymers. dakenchem.comsisib.com The synthesis reaction itself can be catalyzed, but the more critical catalytic action occurs when the oximino silane is used as a crosslinker. Catalysts facilitate the hydrolysis of the silane by atmospheric moisture and the subsequent condensation of the resulting silanol (B1196071) groups to form a stable siloxane network (-Si-O-Si-). google.com

Organotin compounds, such as dibutyltin (B87310) dilaurate and tin octoate, have traditionally been the catalysts of choice due to their high efficiency. sisib.com However, due to the toxicity and regulatory restrictions associated with dibutyltin compounds, there has been a significant shift towards developing more environmentally benign and less migratory catalysts. google.com Research has focused on alternative tin-based catalysts, such as tetramethyl-stannoxy dicarboxylates, as well as tin-free systems involving compounds of titanium, zinc, or amines. google.combrb-international.com The choice of catalyst influences key properties of the final product, such as the cure rate and adhesion. powerchemical.com

Catalyst ClassSpecific ExamplesPrimary FunctionNotes
Organotin CompoundsDibutyltin dilaurate, Tin octoateAccelerate hydrolysis and condensationHighly effective but facing regulatory pressure due to toxicity. google.com
Alternative Tin CatalystsTetramethyl-stannoxy dicarboxylatesCondensation catalysisDeveloped as less toxic alternatives to traditional organotin catalysts. google.com
Titanate CatalystsTetra-n-butyl titanateCrosslinking catalysisAlternative to tin-based systems.
Amine CatalystsVarious tertiary aminesBase catalysis for hydrolysisCan be used in specific formulations. brb-international.com

Advanced and Sustainable Synthetic Strategies

In response to the growing demand for greener and more efficient manufacturing processes, advanced synthetic strategies are being explored for the production of methyl oximino silanes. These methods aim to reduce reaction times, minimize energy consumption, and improve scalability and safety.

Microwave-assisted synthesis (MAS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. mdpi.com By utilizing microwave irradiation, this technique allows for rapid and uniform heating of the reaction mixture, which can lead to dramatically shorter reaction times, milder reaction conditions, and often higher product yields. mdpi.comresearchgate.net

For the synthesis of methyl oximino silanes, a microwave-assisted approach could reduce the lengthy reaction times associated with traditional batch processing. The direct transfer of energy to the reacting molecules can enhance reaction rates and potentially minimize the formation of byproducts. mdpi.com This method aligns with green chemistry principles by improving energy efficiency. nih.govgreenchemistry-toolkit.org While specific, detailed research on microwave-assisted synthesis of methyl oximino silanes is not widely published, the successful application of MAS to a vast range of organometallic and silica-based materials suggests its strong potential in this area. mdpi.comnih.gov

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAS)
Heating MechanismConductive heating from an external sourceDirect dielectric heating of polar molecules
Reaction TimeHoursMinutes. mdpi.com
Energy EfficiencyLower, due to energy loss to the environmentHigher, due to targeted heating. greenchemistry-toolkit.org
Temperature ControlLess precise, potential for localized overheatingPrecise and uniform. mdpi.com
Product YieldVariableOften higher. mdpi.com

Continuous flow chemistry represents a paradigm shift from traditional batch production, offering enhanced safety, consistency, and scalability. chimia.ch In a flow reactor, reagents are continuously pumped through a network of tubes or channels where they mix and react. chim.it This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for highly exothermic reactions. almacgroup.com

The application of continuous flow technology to the synthesis of methyl oximino silane offers a path to highly efficient and scalable production. dakenchem.com The small reactor volume at any given time minimizes the risks associated with handling potentially hazardous reagents. chim.it Furthermore, scaling up production is achieved by simply running the reactor for a longer duration or by "numbering up"—running multiple reactors in parallel—rather than redesigning large-scale batch reactors. almacgroup.com This approach can lead to improved product quality and yield while reducing waste and operational costs, making it an attractive strategy for industrial-scale manufacturing. chim.itasymchem.com

FeatureAdvantage in Oximino Silane Synthesis
High Surface-to-Volume RatioExcellent heat transfer and precise temperature control, crucial for managing reaction exotherms. almacgroup.com
Efficient MixingEnsures uniform reaction conditions, leading to higher selectivity and yield. chim.it
Small Reactor VolumeEnhanced safety, especially when handling reactive precursors. chim.it
ScalabilityProduction can be easily scaled by extending run time or numbering-up reactors without process redevelopment. almacgroup.com
AutomationAllows for consistent product quality and reduced labor costs. asymchem.com

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govwjarr.com The 12 Principles of Green Chemistry provide a framework for achieving this goal. sekisuidiagnostics.com

Applying these principles to oximino silane synthesis involves several key considerations. Waste prevention and atom economy encourage the design of synthetic routes that maximize the incorporation of all starting materials into the final product. greenchemistry-toolkit.org The principle of designing safer chemicals is evident in the development of low-MEKO or MEKO-free crosslinkers based on alternatives like methyl isobutyl ketoxime (MIBKO) or acetoxime to mitigate health concerns. sinosil.com

Furthermore, energy efficiency can be improved by using catalysts to enable reactions at ambient temperatures and by adopting technologies like microwave synthesis. greenchemistry-toolkit.orgwjarr.com The use of safer solvents encourages replacing hazardous organic solvents with greener alternatives like water or supercritical fluids, or designing solvent-free reaction conditions. wjarr.comresearchgate.net

Green Chemistry PrincipleApplication in this compound Synthesis
1. Waste PreventionOptimizing reaction conditions to achieve near-quantitative yields and minimize byproducts.
2. Atom EconomyDesigning synthetic pathways where the maximum number of atoms from the reactants are incorporated into the product. greenchemistry-toolkit.org
4. Designing Safer ChemicalsDeveloping new oximino silanes that release less hazardous oximes upon curing (e.g., MIBKO-based instead of MEKO-based). sinosil.com
5. Safer Solvents and AuxiliariesReducing or eliminating the use of volatile organic solvents in favor of benign alternatives or solvent-free systems. wjarr.com
6. Design for Energy EfficiencyEmploying catalysts to lower reaction temperatures and exploring energy-efficient technologies like microwave synthesis. greenchemistry-toolkit.orgwjarr.com
9. CatalysisUsing highly selective catalysts to reduce reaction times and energy requirements, and moving towards non-toxic catalyst options. researchgate.net

Investigation of Alternative Feedstocks for Oximino Silane Production

The traditional synthesis of oximino silanes relies heavily on petrochemical-derived raw materials. The standard industrial process involves the reaction of halogenated silanes, such as methyltrichlorosilane, with a ketoxime, like methyl ethyl ketoxime (MEKO), typically in the presence of an acid scavenger like ammonia (B1221849) and an organic solvent. google.com However, growing environmental awareness and a push for a circular economy are driving research into more sustainable and greener synthetic routes. dakenchem.comnih.gov This investigation is focused on finding viable, bio-based alternatives to conventional feedstocks. dakenchem.com

The exploration of alternative feedstocks is multifaceted, targeting the replacement of both the silicon-containing precursor and the organic oxime component with renewable materials. Innovations in green chemistry are advancing synthetic methods that utilize renewable raw materials to make production more sustainable and cost-effective. dakenchem.com

Key Research Directions:

Bio-Based Silicon Precursors: While not yet mainstream for oximino silane production, the broader field of silicon chemistry is investigating the use of agricultural byproducts, such as rice husks, which have high silica (B1680970) content, as a potential source for producing silicon precursors.

Renewable Organic Moieties: Significant research is being conducted on deriving key organic molecules from biological sources. mdpi.com Plant-based materials like eugenol (B1671780) (from clove oil), vegetable oils, and glycerol (B35011) (a byproduct of biodiesel production) are being explored as versatile platforms for synthesizing chemical intermediates. researchgate.netulprospector.com The goal is to develop pathways to produce ketoximes or similar reactive groups from these renewable starting points, thereby reducing the reliance on petroleum.

Green Solvents and Catalysts: The shift towards sustainability also involves replacing traditional organic solvents with greener alternatives, such as alcohols, and developing more efficient, environmentally benign catalysts, including those based on abundant metals like cobalt. nih.gov

The following table compares conventional feedstocks with potential bio-based alternatives being investigated.

Feedstock ComponentConventional Source (Petrochemical)Potential Alternative Source (Bio-based)Rationale for Investigation
Silicon Precursor MethyltrichlorosilaneSilanes derived from agricultural waste (e.g., rice husk silica)Utilizes abundant, renewable biomass; reduces carbon footprint associated with traditional silicon refining.
Oxime Methyl Ethyl Ketoxime (MEKO)Derivatives of vegetable oils, terpenes (e.g., eugenol), or carbohydratesReduces dependence on fossil fuels; potential for novel functionalities and improved environmental profile. mdpi.comresearchgate.net
Solvent Toluene, FlugeneAlcohols (e.g., ethanol), bio-based solventsLower toxicity and environmental impact; derived from renewable resources like sugar fermentation. nih.govyoutube.com
Catalyst Transition Metal CatalystsAir- and water-stable cobalt-based catalystsUse of cheaper, more abundant metals under milder reaction conditions. nih.gov

This strategic shift towards bio-based feedstocks aims to create more sustainable manufacturing processes for oximino silanes, aligning with global efforts to reduce industrial environmental impact. dakenchem.comulprospector.com

Functionalization and Derivatization Routes

Methyl oximino silanes are versatile chemical compounds whose utility is greatly expanded through functionalization and derivatization. These processes involve chemically modifying the silane molecule to incorporate it into larger structures, such as polymers, or to enhance its performance as a coupling agent. The reactivity of the oximino groups attached to the silicon atom provides a pathway for creating robust chemical linkages, making these silanes valuable building blocks in advanced materials science. dakenchem.com

Synthesis of Silane-Terminated Polymers

A primary application of this compound is as a crosslinking agent for creating silane-terminated polymers, which are the basis for many high-performance sealants, adhesives, and coatings. paint.orgscirp.org These materials cure upon exposure to atmospheric moisture, forming a durable and flexible elastomeric network.

The most common method involves the reaction of a this compound, such as Methyltris(methylethylketoximino)silane (MOS), with a polymer backbone that has reactive terminal groups, typically hydroxyl (-OH) groups. powerchemical.com This process is widely used with silanol-terminated polydimethylsiloxane (PDMS). paint.orgpowerchemical.com During the reaction, the oximino silane couples with the hydroxyl ends of the polymer chains, releasing the corresponding oxime (e.g., methyl ethyl ketoxime) as a byproduct. This "end-capping" step results in a prepolymer with moisture-reactive oximino silyl (B83357) groups at its ends. sisib.com Subsequent exposure to moisture hydrolyzes these groups, leading to a condensation reaction that forms stable siloxane (Si-O-Si) bonds, crosslinking the polymer chains into a three-dimensional network. paint.orgsisib.com

Alternative synthetic strategies have also been developed to incorporate oximino silane functionality into different polymer systems. One such method involves the reaction of a mercaptan-terminated polymer with a vinyl oximino silane. google.com This approach utilizes a different reaction mechanism to attach the silane moiety to the polymer, expanding the range of polymer backbones that can be functionalized.

The table below summarizes various routes for synthesizing polymers functionalized with oximino silanes.

Polymer BackboneFunctionalization MethodOximino Silane ExampleReaction TypeResulting Polymer
Polydimethylsiloxane (PDMS)Crosslinking of silanol end groupsMethyltris(methylethylketoximino)silane (MOS)CondensationOximino-crosslinked silicone elastomer paint.orgpowerchemical.com
Polyether, PolyurethaneEnd-capping of hydroxyl or isocyanate prepolymersAminosilane (followed by reaction with oximino silane precursors)End-capping/Urea or Urethane formationSilane-terminated hybrid polymer scirp.orgscirp.org
PolythioetherReaction with mercaptan end groupsMethyl vinyl di(2-butanone oxime)silaneThiol-ene reactionOximino silane-terminated polythioether google.com

These functionalization routes allow for the creation of a diverse range of silane-terminated polymers with properties tailored for specific applications, combining the flexibility of an organic polymer backbone with the durable, moisture-cured crosslinking provided by the oximino silane. scirp.orgscribd.com

Integration into Novel Silane Coupling Agents

Silane coupling agents are hybrid compounds that form a durable bond between organic and inorganic materials. sinosil.com Methyl oximino silanes are inherently effective coupling agents, particularly in sealant and adhesive formulations where they promote strong adhesion between a polymer matrix and various substrates. dakenchem.comvanabio.com The oximino groups on the silicon atom can hydrolyze in the presence of moisture to form reactive silanol (Si-OH) groups. ethz.ch These silanols can then condense with hydroxyl groups on the surface of inorganic substrates like glass or metal, forming stable covalent bonds and enhancing adhesion. sinosil.comethz.ch

The development of "novel" silane coupling agents focuses on enhancing performance and tailoring properties for specific applications. This is often achieved through two primary strategies: blending different oximino silanes and developing silanes based on alternative oxime chemistries.

Blending for Performance Tuning: A common industrial practice is to create blends of different oximino silanes to precisely control the properties of the final product, such as the cure rate and mechanical strength. sinosil.com For instance, Methyltris(methylethylketoximino)silane (MOS) can be mixed with other oximino silanes like Vinyltris(methylethylketoximino)silane (VOS) or Tetra(methylethylketoximino)silane (TOS). vanabio.comsinosil.com VOS, with its vinyl group, can increase the crosslinking speed, while TOS, a tetrafunctional silane, can increase the crosslink density and cure rate. sinosil.compowerchemical.net This allows formulators to create custom solutions for specific needs.

Development of Alternative Oxime Systems: To address regulatory pressures and specific performance requirements, new oximino silanes based on different ketoximes have been developed. sinosil.com These include silanes derived from methyl isobutyl ketoxime (MIBKO) and 2-pentanoneoxime (MPKO). sinosil.com These alternative systems can offer different reactivity profiles and property enhancements, such as improved tear resistance and heat resistance in the cured sealant. sinosil.com

The following table details examples of oximino silane blends and novel agents and their targeted properties.

Silane Coupling Agent SystemCompositionTargeted Property Enhancement
MOS / VOS Blend67% MOS and 33% VOSBalanced cure rate and mechanical properties. sinosil.com
MOS / TOS Blend85% MOS and 15% TOSFaster skin-over time and increased crosslink density. vanabio.com
VOS / TOS Blend55% VOS and 45% TOSRapid and deep section curing. vanabio.comsinosil.com
Phenyl tris(methylethylketoximino)silane (POS)Phenyl-functional oximino silaneImproved tear-resistance and heat-resistance. sinosil.com
Methyl MIBKO SilaneBased on Methyl Isobutyl KetoximeLow MEKO-releasing system for regulatory compliance. sinosil.com

By integrating this compound functionality into these advanced systems, novel coupling agents are created that provide enhanced adhesion, durability, and tailored reactivity for modern industrial applications. dakenchem.comvanabio.com

Reactivity and Mechanistic Studies of Methyl Oximino Silane

Hydrolytic Behavior and Product Formation

The fundamental reaction pathway for the curing of formulations containing methyl oximino silane (B1218182) is hydrolysis. This process is initiated by the presence of water, typically atmospheric moisture, and leads to the formation of reactive intermediates and byproducts.

The hydrolysis of methyl oximino silane is a rapid process. oecd.org Studies have shown that the half-life of methyltris(methylethylketoximino)silane (MOS) at a pH of 7 and a temperature of 2°C is less than one minute. oecd.org This swift reaction is a key attribute for applications requiring fast curing times, such as in sealants and adhesives. google.com

Several environmental factors can influence the rate of hydrolysis. While specific kinetic data for this compound under varying conditions is not extensively detailed in the provided results, general principles of silane hydrolysis suggest that pH and temperature play significant roles. nih.gov For instance, the hydrolysis of other organosilanes, like alkoxysilanes, is known to be catalyzed by both acids and bases. paint.org The rate of hydrolysis for oximinosilanes is generally faster than that of acetoxysilanes due to the higher stability of the Si-ON bond compared to the Si-OAc bond. researchgate.net

The structure of the silane itself also dictates reactivity. For instance, the reactivity of various oximino silanes follows the general order: Tetra(methylethylketoximino)silane (TOS) > Vinyltris(methylethylketoximino)silane (VOS) > Methyltris(methylethylketoximino)silane (MOS). sinosil.compowerchemical.net This difference in reactivity allows for the precise control of formulation properties like skin-over time and curing rate by blending different types of oximino silanes. sinosil.compowerchemical.net

Table 1: Factors Influencing Hydrolysis Rate of Oximino Silanes

FactorInfluence on Hydrolysis Rate
pH Catalyzed by both acidic and basic conditions. paint.org
Temperature Increased temperature generally accelerates the reaction rate.
Silane Structure The reactivity is influenced by the organic group attached to the silicon atom (e.g., vinyl vs. methyl). researchgate.net
Moisture Availability Higher humidity leads to a faster hydrolysis rate. google.com

The hydrolysis of one mole of methyltris(methylethylketoximino)silane (MOS) yields one mole of methylsilanetriol (B1219558) and three moles of methylethylketoxime (MEKO). oecd.org

Reaction: CH₃Si(ON=C(CH₃)C₂H₅)₃ + 3H₂O → CH₃Si(OH)₃ + 3HON=C(CH₃)C₂H₅

Methylsilanetriol is a key reactive intermediate in the subsequent condensation reactions. oecd.org MEKO, the oximino byproduct, is a volatile organic compound. dakenchem.com

Following hydrolysis, the newly formed methylsilanetriol molecules are highly reactive and undergo condensation reactions. oecd.org In these reactions, silanol (B1196071) groups (Si-OH) react with each other to form siloxane bridges (Si-O-Si) and eliminate a molecule of water. This process leads to the formation of oligomers and eventually a highly cross-linked, three-dimensional polymer network. oecd.orgnih.gov The condensation can occur between two silanetriol molecules or between a silanetriol and a hydroxyl-functionalized polymer.

Crosslinking Mechanisms in Polymer Systems

In practical applications, methyl oximino silanes are used as crosslinkers for polymers, most notably for silicone elastomers. researchgate.netsinosil.compowerchemical.net The crosslinking process imparts desirable properties such as elasticity, durability, and adhesion to the final material.

Methyl oximino silanes are specifically designed to react with polymers that possess hydroxyl (-OH) functional groups, such as silanol-terminated polydimethylsiloxane (B3030410). sinosil.com The hydrolysis of the this compound generates reactive silanol groups which can then co-condense with the hydroxyl groups on the polymer backbone. This reaction forms stable siloxane crosslinks between the polymer chains, creating a robust and flexible network. sinosil.compowerchemical.net This moisture-curing mechanism is a hallmark of many room-temperature vulcanizing (RTV) silicone sealants. sinosil.com

To control and accelerate the crosslinking process, catalysts are often employed. researchgate.net For oximinosilane (B8626918) systems, organometallic compounds, particularly those based on tin, are commonly used. researchgate.net These catalysts facilitate both the hydrolysis of the silane and the subsequent condensation reactions. The choice of catalyst can significantly impact the cure rate and the final properties of the crosslinked polymer. researchgate.net Research has shown that for oximinosilane systems, organometallic tin catalysts provide results similar to organometallic titanium catalysts. researchgate.net The catalytic mechanism for tin in silane crosslinking often involves the coordination of the tin compound with the reactants, thereby lowering the activation energy of the hydrolysis and condensation steps. paint.org

Comparative Analysis of Curing Systems (e.g., Oxime vs. Alkoxy/Acetoxy)

In the realm of silicone-based materials, the choice of curing system is critical as it dictates the material's properties, application suitability, and cure characteristics. The three predominant neutral and acidic cure systems are based on oxime, alkoxy, and acetoxy silanes. Each system possesses a distinct profile regarding reactivity, by-products, and performance.

Oximino silanes, such as this compound, are known for being less reactive than acetoxy silanes because the silicon-oxime (Si-ON) bond is more stable than the silicon-acetate (Si-OAc) bond. researchgate.net This results in a slower surface cure and lower crosslink density compared to acetoxy systems. researchgate.net However, oxime systems typically cure faster than alkoxy-based silicones. siliconeforbuilding.com838coatings.com The primary advantage of the oxime cure system is the release of a neutral by-product, typically methyl ethyl ketoxime (MEKO). sinosil.com This neutrality allows for their use on sensitive substrates like metals and marble, where the release of acetic acid from acetoxy systems could cause corrosion. sinosil.compaint.org

Alkoxy curing systems, which release alcohol as a by-product, generally have longer cure times, which can be advantageous for applications requiring a longer workability period. siliconeforbuilding.com838coatings.com While some alkoxy formulations offer excellent primerless adhesion, oximino systems are also recognized for providing strong adhesion and superior shelf life. siliconeforbuilding.com838coatings.comgoogleapis.com Acetoxy systems are highly reactive but are limited by the corrosive nature of their acetic acid by-product. paint.org

CharacteristicOxime System (e.g., this compound)Alkoxy SystemAcetoxy System
Curing By-product Neutral Oxime (e.g., MEKO) sinosil.comAlcohol (e.g., Methanol) 838coatings.comAcetic Acid paint.org
Substrate Compatibility Excellent; non-corrosive, suitable for sensitive metals and stone. sinosil.comGood; generally non-corrosive. 838coatings.comLimited; can corrode metals and damage alkaline substrates. paint.org
Cure Speed Moderate to Fast; generally faster than alkoxy, slower than acetoxy. researchgate.netsiliconeforbuilding.comSlow; allows for longer tooling time. siliconeforbuilding.com838coatings.comVery Fast. researchgate.net
Reactivity Lower than acetoxy systems due to a more stable Si-ON bond. researchgate.netGenerally the least reactive of the three. 838coatings.comHighest reactivity. researchgate.net
Adhesion Good adhesion to a wide range of substrates. dakenchem.comCan offer superior primerless adhesion on certain substrates. siliconeforbuilding.com838coatings.comGood, but substrate compatibility is a concern.
Mechanical Properties Good mechanical properties and shelf life. googleapis.comCan offer significantly better elasticity and elongation. siliconeforbuilding.comForms a durable elastomer.

Formation of Siloxane Linkages (Si-O-Si)

The transformation of liquid silicone polymer into a solid, rubber-like elastomer is accomplished through the formation of a durable three-dimensional network of siloxane linkages (Si-O-Si). This process is initiated by moisture and proceeds in two fundamental steps: hydrolysis and condensation.

Hydrolysis: The curing process begins when this compound is exposed to atmospheric moisture. The hydrolyzable oximino groups react with water, leading to the formation of highly reactive silanol (Si-OH) intermediates and the liberation of methyl ethyl ketoxime (MEKO). oecd.orgethz.ch Studies have shown that for this compound (MOS), this hydrolysis is rapid, with a half-life of less than one minute at a neutral pH. oecd.org The reaction liberates three moles of MEKO for each mole of MOS, producing methylsilanetriol as the reactive intermediate. oecd.org

Condensation: Following hydrolysis, the newly formed silanol groups are highly reactive and readily condense with one another. researchgate.net In this step, two silanol groups react to form a stable siloxane bond (Si-O-Si), releasing a molecule of water. This condensation can also occur between a silanol group and a remaining unhydrolyzed oximino group. paint.org This process repeats, propagating a chain reaction that builds a highly cross-linked, three-dimensional polymeric network. sisib.com This siloxane backbone is responsible for the thermal stability and durability characteristic of cured silicone materials.

Interfacial Bonding and Adhesion Mechanisms

The efficacy of this compound as a component in adhesives and sealants is rooted in its ability to form strong, lasting bonds with a wide array of both organic and inorganic materials. This is achieved through specific chemical interactions at the substrate interface.

Chemical Interactions with Organic Substrates

Silanes function as molecular bridges, or coupling agents, to connect dissimilar materials like organic polymers and inorganic surfaces. encyclopedia.pubdow.com The methyl group of this compound, being a non-hydrolyzable organic moiety, provides organic compatibility. scispace.com This allows the silane to integrate with the organic polymer matrix of an adhesive or sealant.

The adhesion mechanism can involve the formation of interpenetrating networks (IPNs), where the silane polymer network becomes physically entangled with the organic polymer chains, creating a robust mechanical bond. encyclopedia.pub Furthermore, silanes can be used as adhesion promoters for silicone sealants to improve bonding to organic substrates that possess active hydrogen atoms, such as those found in polyurethanes. powerchemgroup.comgoogle.com

Covalent Bond Formation with Inorganic Surfaces

The ability of silanes to form durable covalent bonds with inorganic materials is a cornerstone of their function as adhesion promoters. ipsonline.in This process begins with the hydrolysis of the oximino groups on the silane to form reactive silanol (Si-OH) groups. dow.com

These silanol groups can then react with hydroxyl (-OH) groups that are naturally present on the surfaces of most inorganic materials, such as glass, minerals, and metal oxides. dow.comscispace.com The condensation reaction between the silane's silanol group and a surface hydroxyl group forms a strong, covalent metallo-siloxane bond (e.g., Si-O-Al, Si-O-Fe, Si-O-Si on glass) and eliminates a molecule of water. scispace.comresearchgate.net This network of covalent bonds at the interface is responsible for the powerful and water-resistant adhesion that silane-based systems provide to inorganic substrates. encyclopedia.pub

Influence of Oximino Groups on Chemical Stability

The specific nature of the oximino functional group plays a significant role in the chemical stability and ultimate performance of the cured material. A key feature is the neutral character of the curing reaction.

The release of methyl ethyl ketoxime, a neutral compound, ensures that the curing process is non-corrosive. sinosil.com This is a critical advantage over acetoxy-based systems, which release acidic by-products that can damage sensitive materials. paint.org This makes oximino-cured silicones the preferred choice for applications involving electronics or reactive metals. paint.org The Si-ON bond in an oximino silane is also more hydrolytically stable than the Si-OAc bond in an acetoxy silane, which contributes to a more controlled cure rate and can enhance the shelf-life of the uncured product. researchgate.netgoogleapis.com Once cured, the resulting siloxane (Si-O-Si) cross-linked network provides exceptional stability against moisture, chemicals, and thermal degradation. dakenchem.comsisib.com

FactorInfluence of Oximino GroupResulting Benefit
Curing By-product Releases neutral methyl ethyl ketoxime (MEKO). sinosil.comNon-corrosive cure; safe for sensitive substrates like metals and marble. sinosil.com
Bond Hydrolytic Stability (Pre-Cure) The Si-ON bond is more stable against hydrolysis than a Si-OAc (acetoxy) bond. researchgate.netContributes to a more controlled cure rate and good shelf stability of the uncured product. researchgate.netgoogleapis.com
Bond Stability (Post-Cure) Forms a highly stable siloxane (Si-O-Si) network. sisib.comExcellent resistance to moisture, chemicals, and UV degradation in the final cured elastomer. dakenchem.comsisib.com
Interfacial Bond Stability Enables formation of stable covalent Si-O-Metal/Si-O-Si bonds at the interface. scispace.comresearchgate.netCreates a durable, water-resistant bond between the silicone and inorganic substrates. encyclopedia.pub

Advanced Spectroscopic and Analytical Characterization

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone for identifying functional groups and monitoring chemical reactions in methyl oximino silanes.

FTIR spectroscopy is instrumental in identifying the key chemical bonds within the methyl oximino silane (B1218182) molecule. The infrared spectrum provides a unique fingerprint based on the absorption of infrared radiation by specific molecular vibrations. For a typical methyl oximino silane like MOS, characteristic absorption bands confirm the presence of its distinct functional groups. gelest.com During the curing process of silicone sealants, where MOS acts as a crosslinker, FTIR is used to monitor the reaction kinetics by observing the disappearance of silane-related peaks and the formation of siloxane (Si-O-Si) bonds. researchgate.netmdpi.com

Key vibrational frequencies associated with methyl oximino silanes are detailed in the table below.

Vibrational ModeWavenumber (cm⁻¹)Comments
C-H Asymmetric/Symmetric Stretch3000-2800Associated with the methyl group on the silicon atom and the alkyl groups of the oxime moiety. utwente.nl
C=N Stretch~1650-1670Characteristic of the oxime functional group. Its intensity decreases during hydrolysis.
Si-CH₃ Deformation~1260A sharp and characteristic peak indicating the presence of a methyl group directly bonded to a silicon atom. researchgate.net
Si-O-Si Asymmetric Stretch1090-1020A very strong and broad band that appears and grows as the silane hydrolyzes and condenses to form a siloxane network. researchgate.netresearchgate.net
Si-O-N Stretch950-900Corresponds to the bond between the silicon atom and the oximino group. This band diminishes during curing.

This table presents typical data compiled from spectroscopic studies of organosilicon compounds.

Attenuated Total Reflectance (ATR) is an FTIR sampling technique that is exceptionally well-suited for the analysis of surfaces and thin films with minimal sample preparation. In the context of methyl oximino silanes, ATR-FTIR is employed to study the surface chemistry of materials treated with these silanes or to monitor the curing process of silicone sealants in real-time. mdpi.com By pressing a sample against an internal reflection element (crystal), the infrared beam penetrates a few micrometers into the sample, providing detailed chemical information about the surface layer. This is particularly useful for analyzing the formation of siloxane bonds and the orientation of molecules at the interface between a silicone sealant and a substrate. utwente.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of methyl oximino silanes and characterizing the resulting polymer networks.

¹H NMR spectroscopy provides information on the hydrogen atoms within the molecule. For methyl oximino silanes, it is used to confirm the structure by identifying the protons of the methyl group attached to the silicon and the various protons within the oximino groups. While there are no protons directly on the oximino (C=N-O) linkage itself, the chemical shifts of the protons on the adjacent alkyl chains (e.g., the methyl and ethyl groups in methylethylketoxime) are diagnostic. The integration of the signal intensities can be used to confirm the ratio of the different proton environments, verifying the structure of the silane.

Proton EnvironmentTypical Chemical Shift (δ, ppm)Comments
Si-CH₃0.1 - 0.3Protons of the methyl group directly attached to the silicon atom, typically appearing far upfield. researchgate.net
Oxime Alkyl Protons (CH₃)1.8 - 2.1Protons of the methyl groups within the methylethylketoxime moiety.
Oxime Alkyl Protons (CH₂)2.2 - 2.5Protons of the methylene (-CH₂-) group within the methylethylketoxime moiety.

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0 ppm and can vary based on solvent and specific molecular structure.

²⁹Si NMR spectroscopy is the definitive technique for studying the silicon environment and is indispensable for characterizing the condensation of methyl oximino silanes into a siloxane network. huji.ac.il The chemical shift of the ²⁹Si nucleus is highly sensitive to its local electronic environment, specifically the number of siloxane (Si-O-Si) bridges attached to it. uni-muenchen.deunige.ch

For a trifunctional silane like MOS (an R-SiX₃ structure), different species can be identified as the condensation reaction proceeds. These are commonly denoted using "T" notation, where the superscript indicates the number of bridging oxygen atoms connected to the silicon.

T⁰ : The initial unreacted silane monomer, R-Si(ON=R')₃.

: A silicon atom with one siloxane bond, R-Si(O-Si)(ON=R')₂.

: A silicon atom with two siloxane bonds, forming a linear chain structure, R-Si(O-Si)₂(ON=R').

: A fully condensed silicon atom with three siloxane bonds, representing a crosslink point in the network, R-Si(O-Si)₃.

Silicon SpeciesNotationTypical Chemical Shift (δ, ppm)
MonomerT⁰-50 to -60
End-group-58 to -65
Linear Unit-65 to -72
Crosslink Point-75 to -85

This table provides representative chemical shift ranges for trifunctional silanes, referenced to TMS. Specific values can be influenced by substituents and experimental conditions. rsc.orgresearchgate.netresearchgate.net

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique used for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. When coupled with a separation technique like Gas Chromatography (GC-MS), it is a powerful tool for identifying and quantifying volatile silane compounds and their reaction byproducts. researchgate.netnih.gov

For this compound, electron ionization mass spectrometry (EI-MS) would lead to the formation of a molecular ion (M⁺), whose mass-to-charge ratio (m/z) confirms the molecular weight. Subsequent fragmentation provides structural information. Common fragmentation pathways for organosilicon compounds involve the cleavage of silicon-carbon and silicon-oxygen bonds. Analysis of these fragment ions helps to confirm the presence of the methyl group on the silicon and the structure of the oximino substituents. Advanced mass spectrometric techniques can be employed for detailed characterization of synthesized silicon-based organic compounds, helping to identify fragmentation pathways and confirm the final structure. nih.gov

Surface Characterization Techniques

When this compound is applied to a substrate, it forms a thin film that modifies the surface properties. A suite of surface-sensitive techniques is used to analyze the morphology, topography, and chemical composition of these films.

Scanning Electron Microscopy (SEM) is widely used to investigate the surface morphology of silane-treated substrates. researchgate.net It provides high-resolution images of the surface, revealing details about the uniformity and integrity of the silane coating. researchgate.net In the context of this compound applications, SEM can be used to:

Visualize the surface coverage and identify any defects, such as cracks, pinholes, or areas of incomplete film formation.

Observe the distribution of fillers or other particles within a sealant matrix where the silane acts as a crosslinker.

Assess changes in surface texture before and after silane treatment. researchgate.net

Often, SEM is coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX) to perform elemental analysis, confirming the presence and distribution of silicon from the silane film on the substrate surface. researchgate.net

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface topography of silane films at the nanoscale. scielo.brmdpi.com Unlike SEM, AFM provides three-dimensional topographical images and quantitative data on surface roughness. wiley.com AFM studies on silane-treated surfaces can:

Measure the thickness of the deposited silane layer, which can range from a monolayer to thicker, multilayer structures. wiley.com

Quantify surface roughness, which is a critical parameter for adhesion. A uniform, smooth silane layer often provides optimal performance.

Identify the formation of aggregates or "islands" of silane on the surface, which can occur due to polymerization in solution or on the substrate. lehigh.eduresearchgate.net

AFM has been used to demonstrate that the structure of silane networks can significantly alter the interactions between a polymer and the treated surface. scielo.br

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is an indispensable technique for determining the surface chemical composition of materials treated with this compound. diva-portal.orgmdpi.com XPS is highly surface-sensitive, typically analyzing the top 1-10 nanometers of a sample. mdpi.com

Applications of XPS for analyzing oximino silane films include:

Elemental Analysis : XPS survey scans can detect all elements present on the surface (except H and He), confirming the presence of Si, O, N, and C from the silane layer. researchgate.net

Chemical State Information : High-resolution XPS spectra of individual elements (e.g., Si 2p, O 1s, N 1s) provide information about their bonding environment or chemical state. For example, the Si 2p peak can distinguish between silicon in the silane and silicon in a silica (B1680970) or glass substrate. wiley.comlehigh.edu

Film Thickness and Orientation : By analyzing the attenuation of substrate signals by the silane overlayer, the thickness of the film can be estimated. wiley.comunica.it Angle-resolved XPS (ARXPS) can provide further details on the depth profile and molecular orientation within the film. researchgate.netunica.it

Chromatographic Methods for Purity and Molecular Weight

Gas Chromatography (GC) is a standard method for assessing the purity of volatile silane compounds like Methyltris(methylethylketoximino)silane. powerchemical.com In a typical GC analysis, the silane sample is vaporized and passed through a column. The components of the sample separate based on their boiling points and interactions with the column's stationary phase. A detector then quantifies the amount of each component, allowing for the determination of the main compound's purity and the identification of any volatile impurities or residual starting materials. google.com

While mass spectrometry is the definitive method for determining the molecular weight of the parent compound and its fragments, chromatographic techniques like Gel Permeation Chromatography (GPC) or Size-Exclusion Chromatography (SEC) can be used to analyze the molecular weight distribution of oligomers or polymers formed during the initial stages of silane condensation.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a premier analytical technique for characterizing the molecular weight and molecular weight distribution of polymers. lucideon.comwikipedia.org This method separates molecules based on their hydrodynamic volume, or size in solution. wikipedia.orgagilent.com In the context of this compound, GPC is employed to analyze the polymers formed after the hydrolysis and condensation reactions of the silane monomers. The resulting silicone polymer's molecular weight characteristics are critical as they directly influence its physical properties, such as viscosity and mechanical strength. lucideon.com

The GPC process involves dissolving the polymer sample in a suitable organic solvent, such as toluene or tetrahydrofuran (THF), and injecting the solution into a column packed with porous gel beads. wikipedia.orglcms.cz Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column more quickly. Smaller molecules penetrate the pores to varying degrees, resulting in a longer retention time. A detector, commonly a refractive index (RI) detector, measures the concentration of the polymer as it elutes, generating a chromatogram that correlates elution volume with molecular size. lucideon.com

By calibrating the system with polymer standards of known molecular weights (e.g., polystyrene standards), the elution data can be converted into a molecular weight distribution curve for the sample. wikipedia.org This analysis yields several key parameters:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which describes the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all polymer chains are of the same length.

Research on silicone resins has utilized GPC to characterize complex mixtures, revealing molecular weights ranging from a few hundred to over 200,000 Da. researchgate.net For instance, analysis of silicone extracts has shown distinct molecular weight fractions corresponding to different oligomeric and polymeric species. researchgate.net

Table 1: Illustrative GPC Data for an Oxime-Cured Silicone Polymer

ParameterValueDescription
Peak Retention Time18.5 minThe time at which the peak of the polymer distribution elutes.
Mn ( g/mol )85,000Number-average molecular weight.
Mw ( g/mol )175,000Weight-average molecular weight.
Mz ( g/mol )280,000Z-average molecular weight, more sensitive to high MW species.
Polydispersity Index (PDI)2.06Indicates a broad distribution of polymer chain lengths.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify volatile and semi-volatile organic compounds in a sample. researchgate.netyoutube.com For this compound, GC-MS is crucial for analyzing the volatile products generated during the moisture-curing (hydrolysis) process. Oxime-cure silicones release oxime compounds as by-products. mfa.orgpremierbuildingsolutions.net Identifying these released species is important for understanding the reaction mechanism and the composition of any outgassed materials.

In a typical GC-MS analysis, the volatile components are first separated based on their boiling points and affinity for the stationary phase within a capillary column in the gas chromatograph. silicones.eu As each separated component elutes from the column, it enters the mass spectrometer. There, it is ionized, typically by electron impact (EI), which causes the molecule to fragment into characteristic, reproducible patterns of ions. libretexts.orgchemguide.co.uk The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a chemical "fingerprint" for the compound. whitman.edu

The primary volatile by-product from the curing of silicone sealants crosslinked with methyl oximino silanes is typically an oxime, such as 2-butanone (B6335102) oxime (methyl ethyl ketoxime). mfa.orggoogle.com GC-MS analysis allows for the unambiguous identification of this and other potential volatile species, such as residual solvents or cyclic siloxanes. researchgate.netsilicones.eu The retention time from the GC helps to distinguish between isomers, while the mass spectrum confirms the molecular identity by comparison with spectral libraries.

Table 2: Representative GC-MS Data for Volatile Products from this compound Curing

Compound NameRetention Time (min)Key Mass Fragments (m/z)Identification
2-Butanone, oxime5.887 (M+), 72, 58, 43, 29Primary hydrolysis by-product.
Octamethylcyclotetrasiloxane (B44751) (D4)9.2281, 207, 73Common cyclic siloxane impurity or degradation product.
Toluene4.192 (M+), 91, 65, 39Potential residual solvent from synthesis or formulation.

Computational and Theoretical Investigations

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation serve as a powerful lens to examine the structure, dynamics, and interactions of methyl oximino silane (B1218182) at an atomic resolution. These methods bridge the gap between quantum mechanical descriptions of electronic structure and the macroscopic behavior of materials.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of methyl oximino silane. biointerfaceresearch.com These calculations provide a foundational understanding of the molecule's properties by solving the Schrödinger equation for its electronic system.

DFT studies on related oxime derivatives reveal key electronic features that can be extrapolated to this compound. biointerfaceresearch.com For instance, the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in predicting the molecule's susceptibility to nucleophilic or electrophilic attack. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. biointerfaceresearch.com

Natural Bond Orbital (NBO) analysis, another quantum chemical tool, can be used to investigate hyperconjugative interactions and charge delocalization within the this compound molecule. biointerfaceresearch.com This provides insights into the stability conferred by interactions between occupied and unoccupied orbitals. Furthermore, Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution and identify regions prone to electrostatic interactions, which is crucial for understanding how the molecule interacts with other species, such as water during hydrolysis. biointerfaceresearch.com

For analogous organosilicon compounds, DFT calculations using basis sets like 6-311+G(d,p) have successfully predicted optimized geometries, including bond lengths and angles, that are in close agreement with experimental data. Such calculations would confirm the tetrahedral geometry around the silicon atom in this compound and provide precise values for its structural parameters. The electron density distribution, also obtainable from these calculations, would show the polarization of the Si-O and Si-C bonds.

Molecular Dynamics Simulations for Condensed Phase Behavior

Molecular dynamics (MD) simulations are employed to study the behavior of this compound in condensed phases, such as in a liquid state or as part of a polymer network. researchgate.netvt.edu These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of atoms evolve over time.

MD simulations are particularly valuable for understanding the curing process of silicone sealants where methyl oximino silanes act as crosslinkers. researchgate.net By simulating a system containing polysiloxane chains and this compound molecules, researchers can observe the dynamic process of crosslink formation. These simulations can reveal how the flexibility of the oximino silane and the polysiloxane chains influences the final network structure and properties. rsc.org

Reactive molecular dynamics simulations, using force fields like ReaxFF, can model the chemical reactions of hydrolysis and condensation directly. nih.gov This allows for the investigation of how factors like the concentration of water and the presence of catalysts affect the curing process at a molecular level. Such simulations have been successfully applied to study the silanization of surfaces and could be adapted to model the bulk curing of silicone sealants. nih.gov

The following table illustrates typical information that can be extracted from MD simulations of polysiloxane systems:

PropertyDescriptionRelevance to this compound
Mean Square Displacement (MSD) Measures the average distance a molecule or atom travels over time.Indicates the mobility of this compound and polysiloxane chains, affecting reaction rates.
Radial Distribution Function (RDF) Describes how the density of surrounding particles varies as a function of distance from a reference particle.Reveals the local structure and packing of molecules, including the proximity of reactive groups.
Radius of Gyration (Rg) A measure of the size and shape of a polymer chain.Changes in Rg during simulation can indicate the extent of crosslinking and network formation.

Force Field Methods for Large-Scale Systems

For large-scale systems containing thousands or even millions of atoms, quantum mechanical calculations become computationally prohibitive. In such cases, force field methods are employed. A force field is a set of empirical energy functions and parameters that describe the potential energy of a system of atoms. hope.edu

The development of accurate force fields for organosilicon compounds is an active area of research. hope.edu Force fields like AMBER have been extended to include parameters for silicon-containing molecules, enabling large-scale simulations of organosilane systems. hope.edu The parameterization process typically involves fitting the force field parameters to reproduce experimental data or results from high-level quantum mechanical calculations. hope.edu

For this compound, a dedicated force field would include parameters for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). These parameters would be crucial for performing the molecular dynamics simulations described in the previous section. Coarse-grained models, where groups of atoms are represented as single beads, can also be developed to study even larger systems and longer timescales, capturing the essential physics of the system while reducing computational cost. rsc.org

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides indispensable tools for unraveling the intricate reaction mechanisms of this compound, particularly its hydrolysis and subsequent condensation reactions, which are central to its function as a crosslinker.

Transition State Analysis of Hydrolysis and Condensation Reactions

The hydrolysis of this compound is the initial and rate-determining step in the curing of many silicone sealants. researchgate.net This reaction involves the nucleophilic attack of a water molecule on the silicon atom, leading to the displacement of an oximino group. Computational methods, especially DFT, can be used to locate the transition state (TS) for this reaction. The TS is a high-energy, transient species that represents the energy barrier that must be overcome for the reaction to proceed.

Studies on the hydrolysis of other alkoxysilanes have shown that the reaction can be catalyzed by both acids and bases. d-nb.info Computational analysis of these catalyzed pathways reveals how the catalyst lowers the energy of the transition state. For instance, in base-catalyzed hydrolysis, a pentacoordinate silicon intermediate is often proposed. industrialchemicals.gov.au DFT calculations can map out the potential energy surface for the reaction, identifying the energies of the reactants, transition state, intermediate, and products.

Similarly, the condensation reaction, where silanol (B1196071) groups (Si-OH) formed during hydrolysis react with each other or with remaining oximino groups to form siloxane (Si-O-Si) bonds, can be studied. Transition state analysis helps in understanding the factors that influence the rate of condensation, such as steric hindrance from the organic groups attached to the silicon atom. researchgate.net

The following table presents a hypothetical comparison of activation energies for the hydrolysis of different silanes, which could be obtained from transition state analysis:

Silane TypeFunctional GroupCatalystCalculated Activation Energy (kJ/mol)
AlkoxysilaneMethoxy (B1213986)Acid50-60
AlkoxysilaneEthoxyAcid60-70
This compound Methylethylketoximino Neutral (Moisture) (Hypothetical) 70-85
AcetoxysilaneAcetoxyNeutral (Moisture)(Hypothetical) 40-55

Note: The values for this compound and acetoxysilane are hypothetical and for illustrative purposes to show how computational data can be presented. The reactivity of oximinosilanes is generally lower than acetoxysilanes. researchgate.net

Prediction of Reaction Pathways and Energetics

Beyond identifying transition states, computational chemistry can predict the entire reaction pathway for the hydrolysis and condensation of this compound. By calculating the Gibbs free energy of all reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. nih.gov

These energy profiles allow for the determination of the thermodynamics and kinetics of the reaction. For example, by comparing the energies of different possible reaction pathways, the most favorable mechanism can be identified. DFT calculations on the hydrogenation of oximes have successfully elucidated the reaction mechanism and the origin of stereoselectivity, demonstrating the power of these methods in predicting reaction outcomes. nih.gov

For the curing of silicone sealants, computational studies can help to understand how the structure of the oximino silane affects the cure kinetics. It has been observed experimentally that the reactivity of RSi(oxime)3 silanes follows a certain order based on the R group, and computational studies can provide a theoretical basis for these observations by analyzing the electronic and steric effects of the substituents. researchgate.net

Furthermore, computational investigations can shed light on the degradation mechanisms of silicone networks. For example, DFT calculations have been used to study the bond dissociation energies and reaction enthalpies of siloxanes, providing insights into their thermal stability. researchgate.net Similar studies on networks crosslinked with this compound could predict their long-term durability.

Structure-Property Relationship Predictions

The relationship between the molecular structure of this compound and its chemical behavior is a critical area of study for predicting its performance in various applications. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in elucidating these connections.

Molecular descriptors are numerical values that characterize the chemical and physical properties of a molecule. By correlating these descriptors with the observed chemical behavior of this compound and related compounds, researchers can predict their reactivity, stability, and suitability for specific applications.

Studies on oximino silanes have identified several key molecular descriptors that influence their behavior. For instance, the nature of the organic groups attached to the silicon atom significantly impacts the reactivity and cure kinetics of the silane. Research on RSi(OR')3 silanes, where R can be a methyl, ethyl, vinyl, or phenyl group, has shown that the cure kinetics decrease in the order of Vinyl > Phenyl ~ Methyl > Ethyl > Propyl > Butyl > Pentyl. researchgate.net This suggests that both steric and inductive effects of the functional groups play a crucial role. researchgate.net Oximino silanes generally exhibit lower reactivity compared to acetoxy silanes due to the greater stability of the Si-ON bond versus the Si-OAc bond. researchgate.net

The OECD Quantitative Structure-Activity Relationship (QSAR) Application Toolbox has been used to assess this compound. industrialchemicals.gov.au While no structural alerts for protein binding were initially identified for the parent compound, it is predicted to hydrolyze and form a ketone-containing metabolite that does have a structural alert for protein binding via nucleophilic addition to carbonyls. industrialchemicals.gov.au

A variety of molecular descriptors can be calculated to represent a molecule's structure, including constitutional, topological, connectivity, and electronic descriptors. researchgate.net These can range from simple counts of atoms and bonds to more complex indices that capture the molecule's shape, size, and electronic distribution. researchgate.net For instance, the molecular weight, number of rotatable bonds, and hydrogen bond donors/acceptors are fundamental descriptors that can influence physical properties and reactivity. researchgate.net

The following table outlines key molecular descriptors and their predicted influence on the chemical behavior of oximino silanes:

Molecular DescriptorPredicted Influence on Chemical Behavior
Nature of the R group (e.g., methyl, vinyl) Affects cure rate and crosslink density. Vinyl groups generally lead to faster curing. researchgate.net
Steric Hindrance Larger alkyl groups can decrease the rate of hydrolysis and crosslinking. researchgate.net
Inductive Effects Electron-donating or-withdrawing nature of the R group influences the reactivity of the Si-O bond. researchgate.net
Number of Oximino Groups Determines the crosslinking density; trifunctional silanes like methyltris(methylethylketoximino)silane act as primary crosslinkers. powerchemical.com
Hydrolytic Stability of Si-ON bond The Si-ON bond is more stable than the Si-OAc bond, leading to slower curing in oximino silanes compared to acetoxy silanes. researchgate.net
Molecular Weight Influences physical properties such as boiling point and viscosity. powerchemical.comnih.govmade-in-china.commade-in-china.comnih.gov

Computational and theoretical investigations are pivotal in optimizing the structure of silanes to achieve desired performance characteristics in various materials. By systematically modifying the molecular structure and predicting the resulting properties, researchers can design novel silanes with enhanced functionality.

One key area of optimization is in the development of silicone elastomers. The properties of these materials are highly dependent on the structure of the silane crosslinker used. researchgate.net By selecting appropriate silanes, the cure rate, release properties, and mechanical strength of the silicone material can be tailored to specific requirements. researchgate.net For example, methyltris(methylethylketoximino)silane (MOS) is a widely used crosslinker in neutral curing silicone sealants. powerchemical.com It can be used alone or in combination with other oximino silanes to achieve targeted properties like a desired cure rate and adhesion. powerchemical.com

The development of new host materials for organic light-emitting diodes (OLEDs) provides another example of silane structure optimization. By tethering carbazole (B46965) (donor) and pyridine (B92270) (acceptor) units to a tetraphenylsilane (B94826) core at different ratios, researchers have synthesized host materials with high glass transition temperatures and triplet energies suitable for blue TADF OLEDs. rsc.org The optimized structures, SiCz2Py2 and SiCz1Py3, demonstrated excellent performance with high external quantum efficiencies. rsc.org This work highlights how a non-conjugated sp3-hybridized silane core can be a promising platform for developing high-performance materials. rsc.org

Furthermore, machine learning and molecular dynamics simulations are being employed to systematically rank and identify silane molecules with optimal mechanical strengths for use as adhesion promoters in composite materials. tandfonline.com These computational approaches can predict peak forces for a vast number of molecules, significantly accelerating the discovery of high-performance silanes. tandfonline.com

The table below illustrates how structural modifications in silanes can be optimized for enhanced performance in specific applications:

Desired Performance EnhancementStructural Modification StrategyExample Application
Faster Cure Rate Incorporate vinyl groups instead of alkyl groups. researchgate.netRTV Silicone Sealants
Improved Adhesion Use of bifunctional silanes with reactive groups compatible with both the substrate and the polymer matrix. tandfonline.comFiber-reinforced composites
Higher Thermal Stability Introduction of aromatic rings (e.g., phenyl groups) into the silane structure. rsc.orgHigh-performance elastomers
Tailored Electronic Properties Attaching electron-donating and electron-accepting moieties to a silane core. rsc.orgOrganic Light-Emitting Diodes (OLEDs)
Increased Crosslink Density Utilizing trifunctional or tetrafunctional silanes. powerchemical.compowerchemical.comHigh-modulus silicone elastomers
Enhanced Mechanical Strength Systematic variation of functionalities and molecular weights, guided by molecular dynamics simulations. tandfonline.comAdhesion promoters in composites

Advanced Material Science Applications and Engineering

High-Performance Sealant and Adhesive Formulations

In the realm of sealants and adhesives, methyl oximino silane (B1218182) is a key ingredient for producing one-component, room-temperature-vulcanizing (RTV-1) silicone systems. These materials cure upon exposure to atmospheric moisture, making them exceptionally convenient for a wide range of industrial and construction applications.

Enhancement of Adhesion to Diverse Substrates

One of the primary functions of methyl oximino silane in sealant and adhesive formulations is to promote strong adhesion to a variety of surfaces. made-in-china.commade-in-china.com Oximino silanes are effective in improving the bond of sealants to inorganic substrates by forming robust chemical links at the interface between the silicone polymer and the material surface. dakenchem.com This capability ensures a durable and long-lasting seal. Formulations containing this compound demonstrate excellent adhesion to a broad spectrum of substrates, including challenging materials such as fiberglass, ABS, acrylic, PVC, wood, and masonry. dkhardware.com

Formulation of Neutral Cure Silicone Sealants

This compound is a principal crosslinker used in the formulation of neutral cure silicone sealants. sinosil.compowerchemical.compowerchemgroup.com The curing process involves the hydrolysis of the oximino groups on the silane when exposed to atmospheric moisture. powerchemgroup.comsisib.com This reaction crosslinks hydroxy-functionalized silicone polymers, such as α,ω-silanol polydimethylsiloxanes, to form a stable, elastomeric silicone rubber. sinosil.comsisib.comsinosil.com

A significant advantage of using oximino silanes is that the curing reaction releases 2-butanone (B6335102) oxime (also known as methyl ethyl ketoxime or MEKO). sinosil.comsiwinsilicone.com Unlike acetoxy cure systems that release corrosive acetic acid or amine cure systems, 2-butanone oxime is a neutral by-product. sinosil.comsiwinsilicone.com This neutrality makes oximino-based sealants non-corrosive and suitable for use on sensitive substrates like marble and other natural stones, as well as metals where corrosion is a concern. sinosil.comsiwinsilicone.com

Influence on Cure Rate and Mechanical Properties

The cure characteristics and final mechanical properties of a silicone sealant can be precisely controlled by the strategic use of this compound (MOS). powerchemical.compowerchemgroup.com While MOS can be used as the sole crosslinker, it is often blended with other oximino silanes, such as Vinyl oximino silane (VOS) or Phenyl tris(methylethylketoximino)silane (POS), to achieve specific performance targets. sinosil.compowerchemical.comsinosil.com

Table 1: Influence of Oximino Silane Crosslinkers on Sealant Properties

Crosslinker System Skin-Over Time Cure Rate Key Mechanical Properties Improved
This compound (MOS) only Moderate Moderate Good baseline properties
MOS / VOS Blend Fast Moderate Early elasticity, tear resistance sinosil.com
MOS / POS Blend Moderate Moderate Tear resistance, heat resistance sinosil.com

Coatings and Surface Modification Technologies

This compound and related organosilanes are integral to the development of advanced coatings and surface treatments. They function by chemically modifying a surface to enhance its performance characteristics, such as durability and water repellency.

Improvement of Coating Durability and Weather Resistance

Silanes are used to formulate highly weatherable paints and coatings. made-in-china.commade-in-china.com In coatings, this compound contributes to improved durability and resistance to environmental degradation. dakenchem.cominnospk.com The oximino groups are resistant to moisture and chemical attack, which translates to a more robust and long-lasting protective film. dakenchem.com Silicone resins, which are formed by the hydrolysis and condensation of organosilanes, are widely used as binders in high-performance paints to improve heat and weather resistance. sinosil.com Coatings formulated with these compounds exhibit excellent resistance to water and UV radiation, making them suitable for demanding applications such as automotive and marine coatings. dakenchem.cominnospk.comsinosil.com

Imparting Hydrophobicity to Surfaces

A key application of methyl-functionalized silanes is rendering surfaces hydrophobic (water-repellent). gelest.com When applied to a substrate, the silane reacts with hydroxyl groups on the surface, forming stable covalent bonds. gelest.com This process effectively shields the polar surface from interacting with water. gelest.com

The methyl groups attached to the silicon atom are nonpolar and create a low-energy surface that repels water. sinosil.comgelest.com Research has shown that methyl-substituted alkylsilanes are particularly effective at providing hydrophobic surface treatments. gelest.com Studies involving the application of methyltrimethoxysilane-based coatings on glass have demonstrated a significant increase in the water contact angle (WCA), a key measure of hydrophobicity. researchgate.net The higher the WCA, the greater the water repellency. This technology is crucial for creating self-cleaning surfaces, anti-fog coatings, and water-resistant treatments for a variety of materials, including wood and masonry. drewno-wood.plsinosil.comgelest.com

Table 2: Effect of Methyl Silane Treatment on Surface Hydrophobicity of Glass

Treatment Substrate Resulting Water Contact Angle (WCA) Reference
Untreated Glass Low (Hydrophilic) researchgate.net

Integration in Composite Materials

Composite materials, which consist of at least two constituent materials with significantly different physical or chemical properties, often rely on the interfacial bonding between these components to achieve desired performance characteristics. This compound plays a crucial role in strengthening this interface, particularly in organic-inorganic composites.

In organic-inorganic composites, such as those combining a polymer matrix with inorganic fillers, the interface between the two phases is often a weak point. Silane coupling agents, including this compound, are utilized to improve the interfacial bonding between materials like glass fibers and polymer resins. alibaba.com This enhancement of the bond between the organic and inorganic components leads to improved mechanical properties, such as strength and durability, in the final composite material. alibaba.com This makes them suitable for demanding applications in the automotive, aerospace, and construction industries. alibaba.com

The fundamental mechanism involves the silane molecule acting as a bridge. The oximino groups can react with hydroxyl groups present on the surface of inorganic materials, while the methyl group and the silicon atom can be compatible with or react into the organic polymer matrix. This creates a strong and stable link at the interface, allowing for more efficient stress transfer from the polymer matrix to the reinforcing inorganic filler.

One documented application of this compound is in moisture-curing silicone sealants, where it is used alongside other silanes like vinyl oximino silane. b2bcomposites.com These sealants are composite materials where an inorganic filler (amorphous silica) is dispersed in a silicone polymer matrix. b2bcomposites.com Another example can be found in the formulation of two-component epoxy electronic potting silica (B1680970) gels. google.com In this application, this compound is part of a component mixture that includes hydroxyl-terminated polydimethylsiloxane (B3030410), epoxy resin, and various fillers like silica powder and aluminum hydroxide (B78521) powder. google.com

The principles of interfacial reinforcement extend to the nanoscale. Metal oxide nanoparticles, with their high surface area-to-volume ratio, are increasingly used as additives to enhance the properties of polymers. However, their tendency to agglomerate within the polymer matrix can be a significant challenge.

Surface modification of these nanoparticles with silanes like this compound can prevent agglomeration and improve their dispersion. The silane molecules form a coating on the nanoparticle surface, altering its surface chemistry to be more compatible with the surrounding organic matrix. This leads to a more homogeneous distribution of the nanoparticles, which is essential for achieving the desired improvements in mechanical, thermal, or optical properties of the composite. While direct research specifically detailing the use of this compound for modifying metal oxide nanoparticles is not prevalent in the provided search results, the general principle of using silane coupling agents for this purpose is well-established.

Precursor Chemistry for Advanced Functional Materials

The reactivity of this compound also makes it a valuable precursor in the synthesis of more complex molecules and materials with tailored functionalities. Its ability to participate in a variety of chemical reactions allows for the construction of novel silane derivatives and hybrid materials.

This compound, also known as Methyl tris-(methyl ethyl ketoximo) silane, can serve as a starting material for the synthesis of other specialized silane derivatives. google.com By reacting the oximino groups with other chemical species, it is possible to introduce new functional groups onto the silicon atom. This allows for the creation of a diverse range of silane coupling agents with specific functionalities tailored for particular applications. For example, a patent for a bone-polymer composite material lists this compound as a potential surface modification agent for bone particles. google.com This suggests its role in creating a biocompatible interface between the bone and a polymer matrix. google.com

Hybrid materials, which combine organic and inorganic components at the molecular or nanometer scale, represent a growing area of materials science. This compound can be employed in the creation of these materials through sol-gel processes or by its inclusion in polymer formulations.

In such applications, the silane acts as a molecular building block. Its hydrolysis and subsequent condensation reactions can lead to the formation of a stable silica network that is intimately integrated with an organic polymer. This results in hybrid materials that can exhibit a unique combination of properties, such as the flexibility and processability of a polymer with the hardness and thermal stability of a ceramic. An example of this is its use in silicone roof coatings, which are composite materials designed for their reflective and water-resistant properties. colonyroofers.com

Specialized Applications

Beyond its role in composites and as a precursor, this compound finds use in several specialized applications where its specific chemical properties are advantageous.

The following table summarizes the key applications and functions of this compound in advanced material science:

Application AreaSpecific UseFunction of this compoundResulting Improvement
Composite Materials Interfacial reinforcement in organic-inorganic compositesActs as a coupling agent, bridging the polymer matrix and inorganic filler.Enhanced mechanical properties (strength, durability). alibaba.com
Modification of metal oxide nanoparticlesSurface modifier to improve dispersion and prevent agglomeration.Homogeneous distribution of nanoparticles, leading to improved material properties.
Precursor Chemistry Synthesis of complex silane derivativesStarting material for creating specialized silanes with tailored functionalities.Development of novel coupling agents for specific applications.
Development of hybrid materialsMolecular building block in sol-gel processes and polymer formulations.Creation of materials with a unique combination of organic and inorganic properties.
Specialized Applications Preformed sealants and expansion jointsComponent in silicone formulations for infrastructure repair.Contributes to the durability and performance of the sealant. transportation.org
Silicone Roof CoatingsIngredient in the formulation of reflective and water-resistant coatings.Enhances the protective properties of the coating. colonyroofers.com
Bone-Polymer CompositesPotential surface modification agent for bone particles.Creates a biocompatible interface between bone and a polymer matrix. google.com
Electronic Potting CompoundsComponent in two-part epoxy silica gels.Contributes to the physical and insulating properties of the cured material. google.com

Utilization in Ceramic Bone Substitutes

This compound is identified as a surface modifying agent in the development of advanced composite materials intended for bone replacement. google.com The fundamental principle involves the chemical bonding of silanes to the surface of bone particles, which are primarily composed of hydroxyapatite (B223615), a natural ceramic. This surface modification is crucial for creating a strong interface between the inorganic bone material and a polymer matrix in a composite. google.com

The process, known as silanization, uses silane coupling agents to functionalize the surface of the bone particles. google.com The organofunctional group of the silane can be designed to react and integrate directly with a polymer, effectively grafting the polymer onto the bone particles. This creates a cohesive composite material that leverages the properties of both the inorganic component (bone particles) and the organic polymer. google.com While ceramics like calcium hydroxyapatite and tricalcium phosphate (B84403) are common in bone grafting, the direct application of this compound to these synthetic ceramics is an extension of the principles applied to bone particles. nih.gov

In this context, this compound is listed among other silanes as a viable candidate for this surface modification. The goal of using these silanes is to produce a bone substitute material that can serve as a structural, weight-bearing implant. google.com The silane acts as a linker, attaching biologically active molecules or monomers to the bone particle surface. google.com This enhances the integration and mechanical properties of the final composite. google.com

Table 1: Silanes Investigated for Bone-Polymer Composites

Silane Compound Abbreviation
Methyl tris-(methyl ethyl ketoximo) Silane MOS
Phenyl tris-(butanone oxime) Silane POS
Vinyl tris-(butanone oxime) Silane VOS
Methyltriacetoxysilane MTAS
Methyltrimethoxysilane (B3422404) MTMS
gamma-Aminopropyltriethoxysilane
gamma-Methacryloxypropyltrimethoxysilane

This table highlights various silanes, including this compound (MOS), considered for modifying bone particles in composite materials. google.com

Role in Electronic Encapsulation Materials

This compound functions as a key ingredient in formulations for electronic encapsulation, specifically in two-component epoxy electronic potting silica gels. google.com Oximino-functional silanes are recognized for their utility in improving adhesion and providing durable encapsulation in the electronics industry. dakenchem.com The primary purpose of silanes in these applications is to act as a coupling agent and adhesion promoter, ensuring a robust bond between the organic resin and inorganic fillers or substrates. made-in-china.comalibaba.com This enhanced adhesion is critical for the reliability and longevity of electronic components by protecting them from moisture and environmental hazards. made-in-china.comalibaba.commade-in-china.com

In a specific formulation for a two-component epoxy electronic potting compound, this compound is included in one component of the two-part system. google.com It is used in combination with vinyl oximino silane. google.com Within this system, the silanes contribute to the cross-linking process and enhance the bond between the epoxy resin and various inorganic fillers like silica powder and aluminum hydroxide powder. google.com This results in a final cured material with superior waterproof, moisture-proof, and aging resistance properties, which are essential for protecting sensitive electronic circuits. google.com

Table 2: Example Formulation of an Electronic Potting Gel (Component A)

Component Mass Percent (%)
Hydroxyl-terminated polydimethylsiloxane 20 - 30%
Epoxy Resin 30 - 40%
Dimethyl silicone oil 3.5 - 10%
This compound 1 - 5%
Vinyl oximino silane 1 - 5%
Fumed silica (Aerosil) 2.45 - 4.45%
Calcium carbonate powder (Paris white) 10 - 30%
Aluminum hydroxide powder 10 - 15%
Silicon powder 10 - 20%
Dibutyltin (B87310) laurate 0.05%

This table details the composition of one part of a two-component epoxy potting silica gel, where this compound is used as a crucial additive. google.com

Environmental Fate and Degradation Studies

Hydrolytic Degradation in Aquatic Environments

The presence of moisture is a critical factor in the environmental fate of methyl oximino silane (B1218182). The compound is hydrolytically unstable, a characteristic that significantly limits its persistence in aquatic systems. oecd.org

Methyl oximino silane undergoes rapid and complete hydrolysis upon contact with water. oecd.orgalibaba.com The reaction proceeds quickly, with a reported half-life of less than one minute at a neutral pH of 7 and a temperature of 2°C. oecd.org This swift degradation means that exposure to the parent silane in aqueous environments is expected to be transient. oecd.org

The hydrolysis pathway involves the cleavage of the silicon-oxime bonds, yielding two primary products: methylsilanetriol (B1219558) and methylethylketoxime (MEKO). For every mole of this compound that hydrolyzes, one mole of methylsilanetriol and three moles of MEKO are formed. oecd.org

Table 1: Hydrolysis Data for this compound

ParameterValueConditionsReference
Hydrolysis Half-Life< 1 minutepH 7, 2°C oecd.org
Primary Hydrolysis ProductsMethylsilanetriol and Methylethylketoxime (MEKO)Aqueous environment oecd.org
Molar Ratio of Products (Silane:MEKO)1:3- oecd.org

At concentrations exceeding 500 mg/L, the highly reactive methylsilanetriol can undergo self-condensation reactions. oecd.org This process leads to the formation of more complex structures, such as oligomeric and polymeric siloxanes, including silanols and disilanols. oecd.org

The persistence of the hydrolysis byproducts of this compound varies. Methylethylketoxime (MEKO) has been found to be inherently biodegradable, suggesting it will not persist in the environment. oecd.orghoneywell-pmt.com

Conversely, the other primary byproduct, methylsilanetriol, and its subsequent condensation products (polymeric siloxanes) are not expected to be readily biodegradable. oecd.org Studies on analogous compounds like methyltriethoxysilane have shown that low molecular weight hydrolysis products such as methylsilanetriol and its dimer can exhibit high stability in aqueous solutions, persisting for over 40 days under ambient conditions. scispace.com This suggests that while MEKO is removed, the silicon-based byproducts may persist longer in the aquatic environment.

Atmospheric Degradation Mechanisms

When released into the atmosphere, this compound is subject to degradation primarily through photochemical reactions. Its calculated high Henry's law constant also suggests that volatilization from water surfaces can be a significant transport pathway to the atmosphere. oecd.org

The dominant mechanism for the atmospheric degradation of this compound is predicted to be indirect photo-oxidation via reaction with hydroxyl (OH) radicals. oecd.org The atmospheric half-life for this process is estimated to be 27.9 hours. oecd.org Research on related volatile methyl siloxanes (VMS) confirms that oxidation is typically initiated by H-abstraction from the methyl groups by OH radicals, forming an alkyl radical which then rapidly reacts with molecular oxygen to yield a peroxy radical. researchgate.netnih.gov While OH radical oxidation is the primary pathway, reactions with chlorine atoms can also contribute to the degradation of VMS, particularly in specific environments. nih.gov

Table 2: Predicted Atmospheric Half-Life of this compound

Degradation PathwayPredicted Half-LifeReference
Indirect Photo-oxidation (reaction with OH radicals)27.9 hours oecd.org

The oxidation of volatile methyl siloxanes in the atmosphere leads to the formation of various oxygenated products. nih.govnoaa.gov The primary products are expected to be silanols, formed by the replacement of a methyl group with a hydroxyl group. nih.govnih.gov As these silanols undergo further OH-substitution, their water solubility increases, making them more susceptible to removal from the atmosphere through wet and dry deposition. nih.gov Modeling studies on VMS suggest that over 99% of the initial material will ultimately be removed via wet deposition in the form of silanols. nih.gov The first-generation oxidation products of some VMS are also predicted to be long-lived in the atmosphere, necessitating further monitoring to fully understand their environmental loading. nih.govnoaa.gov

Biodegradation Potential of this compound and its Derivatives

The rapid hydrolysis of this compound is the primary determinant of its fate, preceding any significant biological degradation of the parent compound. oecd.org Therefore, the potential for biodegradation is assessed based on its hydrolysis products. oecd.org

Thermal Degradation Processes of this compound Containing Polymers

Polymers containing this compound, primarily room-temperature-vulcanizing (RTV) silicone elastomers, are valued for their thermal resistance. The stability of these materials is a direct consequence of the robust siloxane (Si-O-Si) backbone of the polymer network. However, under conditions of elevated temperature, these polymers undergo degradation through complex chemical processes. The degradation pathways are significantly influenced by the surrounding atmosphere, specifically the presence or absence of oxygen.

The thermal degradation of these silicone elastomers generally proceeds via two distinct mechanisms:

Depolymerization (in an inert atmosphere): In the absence of oxygen, the primary degradation pathway for polysiloxanes is depolymerization. This process typically begins at temperatures between 350°C and 400°C. nih.govgelest.com It is characterized by intramolecular "back-biting" or "unzipping" reactions where the siloxane chain cleaves and rearranges to form volatile, low-molecular-weight cyclic siloxanes. nih.govund.edu The most common products are cyclic oligomers such as hexamethylcyclotrisiloxane (B157284) (D3), octamethylcyclotetrasiloxane (B44751) (D4), and decamethylcyclopentasiloxane (B1670010) (D5). nih.gov The presence of residual Si-OH groups, which may result from incomplete curing, can initiate this degradation at lower temperatures. researchgate.net At significantly higher temperatures (above 450°C), pyrolytic degradation leads to the formation of silica (B1680970), carbon dioxide, and water. evonik.com

Thermo-oxidative Degradation (in the presence of air): When heated in the presence of atmospheric oxygen, the degradation mechanism changes significantly. This process can initiate at lower temperatures compared to anaerobic degradation. The oxidation of the organic side groups (primarily methyl groups attached to the silicon atoms) occurs, leading to the breakdown of the polymer structure. evonik.com This oxidative process results in the formation of volatile products including carbon monoxide (CO), carbon dioxide (CO2), water (H2O), and formaldehyde (B43269). gelest.comappliedbolting.com The polymer itself experiences embrittlement and cross-linking, eventually forming a residue of pure silicon dioxide (SiO2) at temperatures exceeding 600°C. gelest.comappliedbolting.com Some methylpolysiloxanes can begin to generate formaldehyde at temperatures around 150°C (300°F) and above in atmospheres containing oxygen. appliedbolting.com

The study of these degradation processes often involves advanced analytical techniques such as Thermogravimetric Analysis (TGA), which measures weight loss as a function of temperature, and Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS), which separates and identifies the volatile degradation products. und.eduresearchgate.netcprijournal.in

Research Findings on Thermal Degradation of Silicone Polymers

Detailed research into the thermal degradation of silicone polymers has elucidated the primary mechanisms and products. While studies focusing exclusively on this compound-cured systems are specific, the general behavior of the base polysiloxane network provides a strong foundation for understanding their thermal fate.

Degradation Process Atmospheric Condition Typical Temperature Range Primary Degradation Products Mechanism Highlights
Depolymerization Inert (e.g., Nitrogen, Vacuum)350°C - 650°C nih.govVolatile cyclic siloxanes (D3, D4, D5, etc.) nih.govIntramolecular "back-biting" of the Si-O-Si backbone. nih.govund.edu Initiated by chain ends or residual Si-OH groups. researchgate.net
Thermo-oxidative Degradation Air / Oxygen200°C - 400°C evonik.comFormaldehyde, Water, Carbon Monoxide, Carbon Dioxide gelest.comappliedbolting.comOxidation and cleavage of organic (methyl) side chains, leading to polymer chain scission and crosslinking. gelest.comevonik.com
Pyrolysis Inert or Air> 450°C - 600°C gelest.comevonik.comSilicon Dioxide (Silica), Carbon Dioxide, Water evonik.comComplete breakdown of the polymer structure.

Future Research Directions and Innovations

Development of Next-Generation Oximino Silanes

A significant thrust in organosilicon chemistry is the development of new oximino silane (B1218182) crosslinkers that offer superior performance and a reduced environmental footprint. pcc.asiapowerchemical.net This involves both the design of molecules that release less harmful byproducts and the synthesis of structures with optimized reactivity for specific applications.

A primary driver in the evolution of oximino silanes is the need to mitigate the release of methyl ethyl ketoxime (MEKO), a byproduct of the curing process, due to regulatory pressures and health concerns. powerchemical.net Research is actively pursuing the development of crosslinkers that release alternative, less hazardous oximes or are entirely free of such byproducts.

Innovations in this area include the development of silanes based on acetoxime, methyl isobutyl ketoxime (MIBKO), and 2-pentanoneoxime (MPKO). sinosil.com These alternatives are designed to address the upcoming ban on MEKO in certain regions. powerchemical.netsinosil.com For instance, methyltris(methylisobutylketoximino)silane is a novel neutral curing agent that is considered a low-MEKO alternative. sinosil.com The goal is to create formulations that are not only compliant with new regulations but also maintain or improve upon the performance characteristics of traditional oximino silane systems. specialchem.com

Another approach is the development of tetrafunctional oximino silanes that are liquid at room temperature, such as tetrakis-(methyl isobutyl ketoximino) silane. powerchemical.comsisib.com This eliminates the need for solvents that can be flammable or carcinogenic, simplifying formulation and reducing volatile organic compound (VOC) emissions. powerchemical.comsisib.com

Here is a table of low-MEKO emitting crosslinkers:

Product Name Chemical Name CAS Number Key Feature
SiSiB® PC7133 Methyl MIBKO Silane 37859-57-7 Low MEKO silane crosslinker
SiSiB® PC7530 Vinyltris(methylisobutylketoximino)silane 156145-64-1 Novel neutral curing agent
SiSiB® PC7410 Tetra(methylisobutylketoximino)silane Not specified Liquid tetrafunctional oximino silane
SiSiB® PC7131 Methyltris(acetoximino)silane 2594-75-4 Low MEKO silane crosslinker
SiSiB® PC7531 Vinyltris(acetoximino)silane Not specified Low MEKO silane crosslinker
SiSiB® PC7160 Methyltris(2-pentanoneoxime)silane 37859-55-5 Curing agent

Beyond reducing harmful emissions, research is also focused on synthesizing novel oximino silane structures with tailored reactivity and performance characteristics. The reactivity of oximino silanes, which influences properties like skin-over time and cure rate, can be precisely controlled by mixing different types of crosslinkers. sinosil.com The general reactivity trend is: Tetrafunctional oximino silanes (TOS) > Vinyl oximino silanes (VOS) > Methyl oximino silanes (MOS). powerchemical.netsinosil.com

The introduction of different organic groups on the silicon atom can also significantly impact the properties of the resulting elastomer. For example, phenyl-substituted tris-functional ketoximino silanes can be used to formulate low modulus sealants with high movement capabilities and improved tear and heat resistance. google.comspecialchem.com This allows for the creation of specialized sealants for demanding applications. google.com

Future developments will likely involve the synthesis of oximino silanes with unique functional groups to impart specific properties such as improved adhesion to a wider range of substrates, enhanced thermal stability, or greater flexibility at low temperatures.

Mechanistic Insights via Combined Experimental and Computational Approaches

Gaining a comprehensive understanding of the complex hydrolysis and condensation reactions of methyl oximino silanes requires a synergistic approach that combines experimental techniques with computational modeling. acs.orgnih.govresearchgate.net This integrated strategy allows for a more detailed and accurate picture of the reaction mechanisms than either approach could provide alone.

Experimental studies, utilizing techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, can provide valuable data on the kinetics of hydrolysis and condensation, as well as the identification of intermediate and final products. scispace.com For example, studies on the hydrolysis of methyltriethoxysilane have shown that the initial stage of condensation is dominated by the formation of low molecular weight products like dimers and trimers. scispace.com The stepwise protonation and hydrolysis of methoxy (B1213986) groups on silanes have also been observed through surface balance measurements. nih.gov

Computational methods, such as density functional theory (DFT) calculations, can complement these experimental findings by providing insights into the reaction pathways and transition states that are difficult to observe experimentally. researchgate.net For instance, computational studies have been used to investigate the reaction between a hydrosiloxane and a vinyl siloxane in the presence of a catalyst, revealing the energetics of different reaction pathways. researchgate.net Furthermore, computational chemistry has been employed to challenge long-held assumptions, suggesting that an SN1-Si reaction mechanism may be more favorable than the commonly assumed SN2-Si mechanism for silane polymerization. nih.gov

By combining experimental data with computational simulations, researchers can build more accurate models of the curing process. This can help in predicting the behavior of new oximino silane formulations and in the rational design of next-generation materials with optimized properties. For example, combined experimental and simulation studies have been used to investigate the crosslinking behavior of polyethylene (B3416737) resin and the tribological behavior of cross-linked polymer brushes. acs.orgnih.govmdpi.com A similar approach can be applied to oximino silane systems to gain a deeper understanding of the relationship between molecular structure, curing behavior, and final material properties.

Sustainable Manufacturing and Life Cycle Assessment of Oximino Silanes

The chemical industry is increasingly focusing on sustainability, prompting a shift in the manufacturing of oximino silanes towards greener processes and a thorough evaluation of their environmental impact through Life Cycle Assessments (LCA). The goal is to minimize the ecological footprint from raw material extraction to the end-of-life of products containing these compounds.

Green Synthesis and Manufacturing Processes:

Innovations in the synthesis of oximino silanes are moving away from traditional methods towards more environmentally friendly approaches. Key developments include:

Greener Chemistry Approaches: Research is actively exploring greener synthesis routes, such as microwave-assisted synthesis and continuous flow chemistry, to make production more efficient and sustainable. dakenchem.comsinosil.com These methods often lead to higher yields, shorter reaction times, and reduced energy consumption compared to conventional batch processes. dakenchem.com

Catalyst Development: The use of advanced catalysts enables reactions to occur under milder conditions, lowering the substantial energy consumption typically associated with organosilicon compound production. nsf.org Research into air-stable catalysts that can be recycled and reused for multiple production cycles is also a significant area of advancement. frontiersin.org

Solvent and Byproduct Management: A key aspect of sustainable manufacturing is the reduction and recycling of waste streams. This includes recycling solvents used in the production process and finding uses for byproducts. dakenchem.com For instance, processes are being developed that allow for the continuous removal and recycling of byproducts, leading to yields of oximinosilane (B8626918) greater than 80%. google.com

Alternative Raw Materials: There is a growing interest in using renewable or bio-based precursors for silane production to reduce the reliance on fossil fuels and mined silicon. dakenchem.commdpi.com

Regulatory Impact and Development of Safer Alternatives:

Regulatory pressures, particularly in Europe, concerning the release of methyl ethyl ketoxime (MEKO), a byproduct of the curing process for many common oximino silane sealants, have driven significant innovation. powerchemical.netsinosil.com MEKO is classified as a suspected carcinogen, which has led to the development of "low MEKO" or "MEKO-free" crosslinkers. sinosil.com These next-generation products are based on alternative oximes like acetoxime, methyl isobutyl ketoxime (MIBKO), and 2-pentanoneoxime (MPKO). sinosil.comfrontiersin.org The development of liquid MIBKO-based silanes, for example, avoids the handling issues associated with older, solid tetrafunctional oximino silanes and can reduce or eliminate the need for organic solvents in formulations. powerchemical.comescholarship.org

Life Cycle Assessment (LCA):

A comprehensive understanding of a product's environmental impact requires a full Life Cycle Assessment. For oximino silanes, this involves analyzing every stage, from silica (B1680970) extraction to the disposal or recycling of the end-product, such as a silicone sealant.

An Environmental Product Declaration (EPD) for a neutral-cure, 100% silicone sealant, which contains 5% Methyl oximino silane (MOS), provides insight into the life cycle impact. nsf.org The cradle-to-gate assessment, which covers raw material supply, transport, and manufacturing, offers quantifiable data on environmental performance.

LCA Parameter Impact per 1 kg of Sealant
Global Warming Potential (GWP 100)5.31 kg CO2 eq.
Ozone Depletion Potential (ODP)2.59E-07 kg CFC-11 eq.
Acidification Potential (AP)2.29E-02 kg SO2 eq.
Eutrophication Potential (EP)4.89E-03 kg N eq.
Photochemical Ozone Creation Potential (POCP)2.06E-03 kg O3 eq.
Abiotic Depletion Potential (ADP) - Elements1.40E-05 kg Sb eq.
Abiotic Depletion Potential (ADP) - Fossil Fuels8.81E+01 MJ
(Data sourced from the Environmental Product Declaration for Pure Silicone™ Sealant, which contains 5% 2-Butanone (B6335102), O,O',O''-(methylsilylidyne)trioxime [CAS 22984-54-9]). nsf.org

A significant factor in the life cycle of products using this compound is their durability. Neutral-cure silicone sealants, for example, have a service life that can exceed 20 years, significantly longer than many alternative sealant technologies which may last only 5 to 8 years. chamberlinltd.comwdsealant.com This longevity reduces the need for frequent replacement, which in turn lowers the long-term environmental impact associated with manufacturing, transport, and waste disposal of sealant materials. chamberlinltd.comsinosil.comsinosil.com

Exploration of New Application Domains for this compound Chemistry

While this compound (MOS) is a well-established crosslinking agent for room temperature vulcanizing (RTV-1) neutral-cure silicone sealants and adhesives, ongoing research into silane chemistry is paving the way for its use in more advanced and novel applications. sinosil.compowerchemical.com

Advanced Polymer Composites:

Silane coupling agents are crucial for developing high-performance polymer composites. researchgate.net They act as molecular bridges between inorganic fillers (like glass or silica) and the polymer matrix, enhancing interfacial adhesion. researchgate.netresearchgate.net While various functional silanes are used, the principles are applicable to oximino silane chemistry. Research into modifying carbon fiber with different silane coupling agents has shown significant improvements in the properties of the resulting composites. mdpi.com The integration of this compound or its derivatives into advanced composites for automotive or aerospace applications could improve mechanical strength, durability, and resistance to environmental factors like moisture and UV radiation. sinosil.comresearchgate.net The synthesis of novel silane coupling agents with unique functional groups is an active area of research to create composites with tailored properties. researchgate.net

Electronics and Sensors:

The reliability of modern electronic components often depends on protective encapsulants and coatings. Oximino-functional silanes are already used to improve adhesion and provide encapsulation in advanced electronics. dakenchem.com this compound, specifically, is listed as a component in some two-component epoxy electronic potting silica gels, designed to provide insulation, moisture resistance, and shock proofing for electronic components. chemical-concepts.com Future research could focus on leveraging the specific reactivity and properties of MOS for:

Microelectronics Packaging: Developing new formulations for encapsulating delicate microchips, protecting them from thermal stress and moisture.

Sensor Technology: Using MOS to surface-modify materials for chemical or physical sensors. The silane can create a surface that selectively binds to target analytes or enhances the performance of the sensor substrate. Research into polymer composites with customized electrical properties for sensor applications is a rapidly growing field. frontiersin.org

Biomedical Materials and Implants:

The interface between a medical implant and the body is critical for its success. Silane coupling agents are being extensively studied for the surface modification of metallic biomaterials, such as titanium implants. researchgate.netnih.govnih.gov These coatings can improve biocompatibility, enhance adhesion of bone-like materials (osseointegration), and increase corrosion resistance. researchgate.netnih.gov

While much of the research has focused on amino or epoxy-functional silanes, the potential for oximino silanes in this field is an area for future exploration. researchgate.netnih.gov A hydrophobic coating on a titanium implant, for instance, could be beneficial for preventing bacterial adhesion. nih.gov The neutral curing mechanism of this compound systems is an advantage, as it avoids the release of acidic byproducts that could be harmful in a biological environment. powerchemical.net

Energy Storage and Conversion:

Q & A

Q. What are the recommended methods for synthesizing methyl oximino silane derivatives, and how can their purity be verified?

  • Methodological Answer: this compound derivatives can be synthesized via controlled cohydrolysis of silane precursors. For example, a 97:3 molar ratio of diethoxydimethyl silane and γ-aminopropyldiethoxy methyl silane in aqueous alcohol (50:50 v/v) at 0°C yields modified silanes with tunable properties . Purity is verified using nuclear magnetic resonance (NMR) for structural confirmation, gas chromatography-mass spectrometry (GC-MS) for volatile impurities, and elemental analysis for stoichiometric validation. Ensure all synthetic steps are conducted under inert atmospheres to prevent premature hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and confirming crosslinking efficiency?

  • Methodological Answer: Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., Si-O-Si, C=N-O), while solid-state NMR (¹H, ¹³C, ²⁹Si) resolves structural details and crosslinking density. Thermogravimetric analysis (TGA) quantifies thermal stability and crosslink efficiency by measuring residual mass after decomposition. For dynamic crosslinking studies, rheometry tracks viscoelastic changes during curing .

Q. What safety protocols are essential when handling this compound derivatives in laboratory settings?

  • Methodological Answer: Use personal protective equipment (PPE), including nitrile gloves, goggles, and lab coats, to avoid dermal/ocular exposure. Work in fume hoods with proper ventilation to minimize inhalation risks. Refer to safety data sheets (SDS) for specific storage guidelines (e.g., moisture-sensitive, inert gas purging). Emergency procedures should include immediate rinsing with water for skin/eye contact and activated carbon filtration for spill containment .

Advanced Research Questions

Q. How do the reactivity differences between TOS, VOS, and MOS oximino silane crosslinkers impact formulation kinetics in silicone elastomers?

  • Methodological Answer: Reactivity follows TOS > VOS > MOS due to steric and electronic effects of substituents. To optimize skin-over time and curing rate, blend crosslinkers at varying ratios (e.g., 70% TOS + 30% MOS). Monitor kinetics using real-time FTIR to track Si-O-Si network formation and tensile testing to assess elastic recovery. Adjust catalyst type (e.g., dibutyltin dilaurate) to modulate reaction rates further .

Q. What experimental approaches resolve contradictions between theoretical predictions and observed rate constants in methyl radical abstraction reactions with this compound?

  • Methodological Answer: Discrepancies arise from incorrect bond dissociation energy (BDE) assumptions or unaccounted side reactions. Use laser flash photolysis to measure absolute rate constants for H-abstraction by methyl radicals. Validate BDEs via computational methods (e.g., CCSD(T)/CBS) and isotopic labeling (e.g., deuterated silane) to isolate primary reaction pathways. Reconcile data by refining transition state models in density functional theory (DFT) calculations .

Q. How can researchers optimize the cohydrolysis ratio of this compound with amino-functional silanes to achieve desired material properties?

  • Methodological Answer: Conduct a design of experiments (DoE) varying the amino-silane ratio (1–5 mol%) and hydrolysis pH (4–7). Characterize hydrophobicity via water contact angle and mechanical strength using nanoindentation. For bioapplications, assess cytotoxicity via MTT assays. Optimal ratios balance crosslink density (from this compound) and biocompatibility (from amino-silanes) .

Q. What methodologies are employed to analyze the neutral byproducts (e.g., 2-butanone oxime) formed during this compound crosslinking?

  • Methodological Answer: Quantify 2-butanone oxime using headspace gas chromatography (HS-GC) with flame ionization detection (FID). For trace analysis, employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI). Monitor environmental impact via biodegradation assays (e.g., OECD 301F) to ensure compliance with EU regulations on volatile organic compounds .

Q. How do computational models of silane hydrogen abstraction reactions compare with experimental Arrhenius parameters, and what factors contribute to observed discrepancies?

  • Methodological Answer: Computational models often underestimate activation energies due to incomplete basis sets or neglected solvent effects. Improve accuracy by incorporating polarizable continuum models (PCM) for solvent interactions and multireference methods (e.g., CASPT2) for radical intermediates. Validate against experimental Arrhenius plots (log k vs. 1/T) from photolysis studies at multiple temperatures (25–100°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.